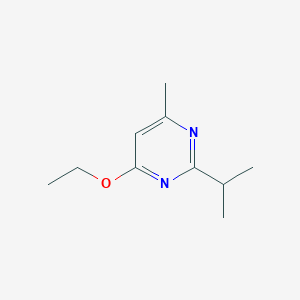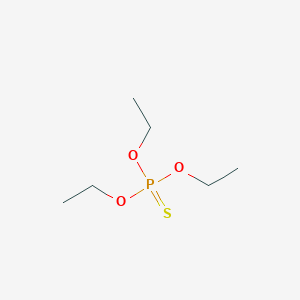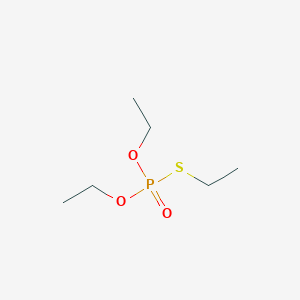
2,5-Dihidrotiofeno-3-carbaldehído
Descripción general
Descripción
2,5-Dihydrothiophene-3-carbaldehyde is an organic compound with the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol It is a thiophene derivative, characterized by a five-membered ring containing one sulfur atom and an aldehyde group at the 3-position
Aplicaciones Científicas De Investigación
2,5-Dihydrothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of sulfur-containing heterocycles, which have biological significance.
Mecanismo De Acción
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other compounds of this class .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydrothiophene-3-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cycloaddition reaction of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene-3-carbaldehyde in good yields . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods: While specific industrial production methods for 2,5-Dihydrothiophene-3-carbaldehyde are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like distillation, crystallization, and chromatography are commonly used to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dihydrothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products:
Oxidation: 2,5-Dihydrothiophene-3-carboxylic acid.
Reduction: 2,5-Dihydrothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 2,5-Dihydrothiophene-2-carbaldehyde
Comparison: 2,5-Dihydrothiophene-3-carbaldehyde is unique due to the specific positioning of the aldehyde group and the presence of the dihydrothiophene ring.
Propiedades
IUPAC Name |
2,5-dihydrothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWOFHNNNQBUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368753 | |
| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113772-16-0 | |
| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry in (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde?
A1: The study by [] focuses on the structural characterization of (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. The presence of a chiral center at the C2 position of the dihydrothiophene ring leads to two possible enantiomers (R and S). The research confirms the R configuration for both independent molecules in the asymmetric unit of the crystal structure. [] Understanding the absolute configuration is crucial as different enantiomers often exhibit different biological activities.
Q2: How can 2,5-dihydrothiophene-3-carbaldehyde derivatives be used to synthesize complex bicyclic structures?
A2: Research by [] showcases the use of 2,5-dihydrothiophene-3-carbaldehydes in a novel domino Michael/α-alkylation reaction with bromonitromethane. This reaction provides an efficient route for the diastereoselective synthesis of thiabicyclohexane systems. [] These bicyclic structures are important scaffolds found in various natural products and pharmaceuticals.
Q3: What analytical techniques are used to characterize 2,5-dihydrothiophene-3-carbaldehyde derivatives?
A3: In [], single-crystal X-ray diffraction was employed to determine the absolute configuration and study the conformation of (R)-2-(2-Methoxyphenyl)-2,5-dihydrothiophene-3-carbaldehyde. [] This technique provides valuable insights into the three-dimensional structure of the molecule. Additionally, spectroscopic techniques such as NMR and IR spectroscopy are routinely used to characterize these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)








